molecular formula C30H22 B086952 9,10-Distyrylanthracene CAS No. 10273-82-2

9,10-Distyrylanthracene

Cat. No. B086952
CAS RN: 10273-82-2
M. Wt: 382.5 g/mol
InChI Key: OQOLNSMRZSCCFZ-FLFKKZLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-Distyrylanthracene (DSA) is a polycyclic aromatic hydrocarbon that has gained significant attention in recent years due to its unique properties and potential applications in scientific research. DSA is a fluorescent organic compound that emits blue light when excited by ultraviolet radiation. It has been widely used as a fluorescent probe in various biological and chemical applications, including sensing, imaging, and detection.

Mechanism Of Action

9,10-Distyrylanthracene works by emitting blue light when excited by ultraviolet radiation. The emission of light is due to the presence of conjugated double bonds in the molecule. When excited, the electrons in the conjugated system are promoted to higher energy levels, and when they return to their ground state, they emit light.

Biochemical And Physiological Effects

9,10-Distyrylanthracene has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. It has been used as a fluorescent probe in various biological and chemical applications without any adverse effects.

Advantages And Limitations For Lab Experiments

The advantages of using 9,10-Distyrylanthracene in lab experiments include its high fluorescence quantum yield, good photostability, and low toxicity. It is also relatively easy to synthesize and can be used in a variety of applications. However, 9,10-Distyrylanthracene has some limitations, including its sensitivity to environmental factors, such as pH and temperature. It also has a relatively short fluorescence lifetime, which limits its use in some applications.

Future Directions

There are several future directions for 9,10-Distyrylanthracene research. One potential area of research is the development of new synthesis methods for 9,10-Distyrylanthracene that are more efficient and cost-effective. Another area of research is the development of new applications for 9,10-Distyrylanthracene, such as in the detection of other biomolecules or in the development of new imaging techniques. Additionally, there is potential for 9,10-Distyrylanthracene to be used in the development of new materials, such as organic light-emitting diodes.

Synthesis Methods

9,10-Distyrylanthracene can be synthesized through a variety of methods, including the Suzuki coupling reaction, the Heck coupling reaction, and the McMurry coupling reaction. The Suzuki coupling reaction is the most commonly used method for synthesizing 9,10-Distyrylanthracene. In this method, two arylboronic acids are coupled with an anthracene derivative in the presence of a palladium catalyst to form 9,10-Distyrylanthracene.

Scientific Research Applications

9,10-Distyrylanthracene has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe in various biological and chemical applications, including sensing, imaging, and detection. 9,10-Distyrylanthracene has been used to detect DNA, RNA, and proteins in biological samples. It has also been used to detect metal ions, such as copper and mercury, in environmental samples.

properties

IUPAC Name

9,10-bis[(E)-2-phenylethenyl]anthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22/c1-3-11-23(12-4-1)19-21-29-25-15-7-9-17-27(25)30(28-18-10-8-16-26(28)29)22-20-24-13-5-2-6-14-24/h1-22H/b21-19+,22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOLNSMRZSCCFZ-FLFKKZLDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=C3C(=C(C4=CC=CC=C24)/C=C/C5=CC=CC=C5)C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Distyrylanthracene

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